N-((4-(4-bromophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrF3N5O3S/c25-18-6-10-19(11-7-18)32-21(13-29-22(34)16-4-8-20(9-5-16)33(35)36)30-31-23(32)37-14-15-2-1-3-17(12-15)24(26,27)28/h1-12H,13-14H2,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBMJXLWOLPISO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrF3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(4-bromophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of triazoles, which are known for their diverse pharmacological properties. The following sections will detail the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a triazole ring, a bromophenyl group, and a trifluoromethylbenzyl thioether. The nitrobenzamide moiety contributes to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the triazole ring have been evaluated for their effectiveness against various bacteria and fungi. In one study, synthesized triazolethiones demonstrated activity against Mycobacterium tuberculosis, with some compounds showing inhibition rates comparable to established antibiotics like rifampicin .
Anticancer Properties
The anticancer potential of triazole derivatives is well-documented. In vitro studies have indicated that certain triazole compounds can inhibit cancer cell proliferation. For example, a related compound displayed high anticancer activity in human colon cancer cell lines (HCT 116), with an IC50 value significantly lower than that of doxorubicin . This suggests that this compound may also possess similar properties due to its structural similarities.
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity associated with triazole compounds. Studies have shown that modifications in the triazole structure can lead to varying degrees of efficacy in seizure models. For instance, certain derivatives exhibited protective effects against pentylenetetrazole-induced seizures, indicating their potential as therapeutic agents for epilepsy .
Antioxidant Activity
Triazole derivatives have also been evaluated for their antioxidant properties. Some studies report that these compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant capacity was measured using IC50 values, with some compounds showing superior activity compared to standard antioxidants like gallic acid .
Study 1: Antimicrobial Evaluation
In a systematic evaluation of synthesized triazole derivatives against various pathogens, it was found that compounds similar to this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| A | E. coli | 15 |
| B | S. aureus | 18 |
| C | P. aeruginosa | 12 |
Study 2: Anticancer Screening
A screening of various triazole derivatives against cancer cell lines revealed that those with similar structures to this compound showed significant cytotoxic effects:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| D | HCT116 | 5.0 |
| E | MCF7 | 7.5 |
Q & A
Q. What safety precautions are critical during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
